

4,6-dichloro-2-methylquinoline molecular weight and formula

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Compound of Interest

Compound Name: 4,6-Dichloro-2-methylquinoline

Cat. No.: B1337608

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An In-Depth Technical Guide to **4,6-Dichloro-2-methylquinoline**

Introduction

4,6-Dichloro-2-methylquinoline is a halogenated heterocyclic compound belonging to the quinoline family. Its structure, featuring a bicyclic aromatic system with chlorine and methyl substitutions, makes it a molecule of significant interest for researchers and scientists, particularly within the field of drug development and materials science.^[1] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.^[2] This guide provides a comprehensive technical overview of **4,6-dichloro-2-methylquinoline**, detailing its fundamental properties, synthesis, potential applications, and essential safety protocols, grounded in authoritative scientific data.

Part 1: Core Physicochemical Properties

The foundational step in evaluating any chemical entity is to understand its core physicochemical properties. These data points are critical for everything from reaction stoichiometry and analytical characterization to predicting its behavior in biological systems.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₇ Cl ₂ N	[3][4][5]
Molecular Weight	212.08 g/mol	[3][4][6]
CAS Number	53342-53-3	[3][4]
Appearance	White to light yellow/orange powder or crystal	[7]
Melting Point	83.0 - 87.0 °C	[7]
Synonyms	4,6-Dichloroquininaldine	[7]
SMILES	Cc1cc(Cl)c2cc(Cl)ccc2n1	[3][4]
InChI Key	KYBCQZHRJZJYCE-UHFFFAOYSA-N	[3][4]

Part 2: Synthesis and Characterization

The synthesis of substituted quinolines is a well-established area of organic chemistry. For **4,6-dichloro-2-methylquinoline**, a common and effective laboratory-scale synthesis involves the chlorination of a hydroxyquinoline precursor. This approach is favored for its reliability and the commercial availability of starting materials.

Experimental Protocol: Synthesis from 6-Chloro-4-hydroxy-2-methylquinoline

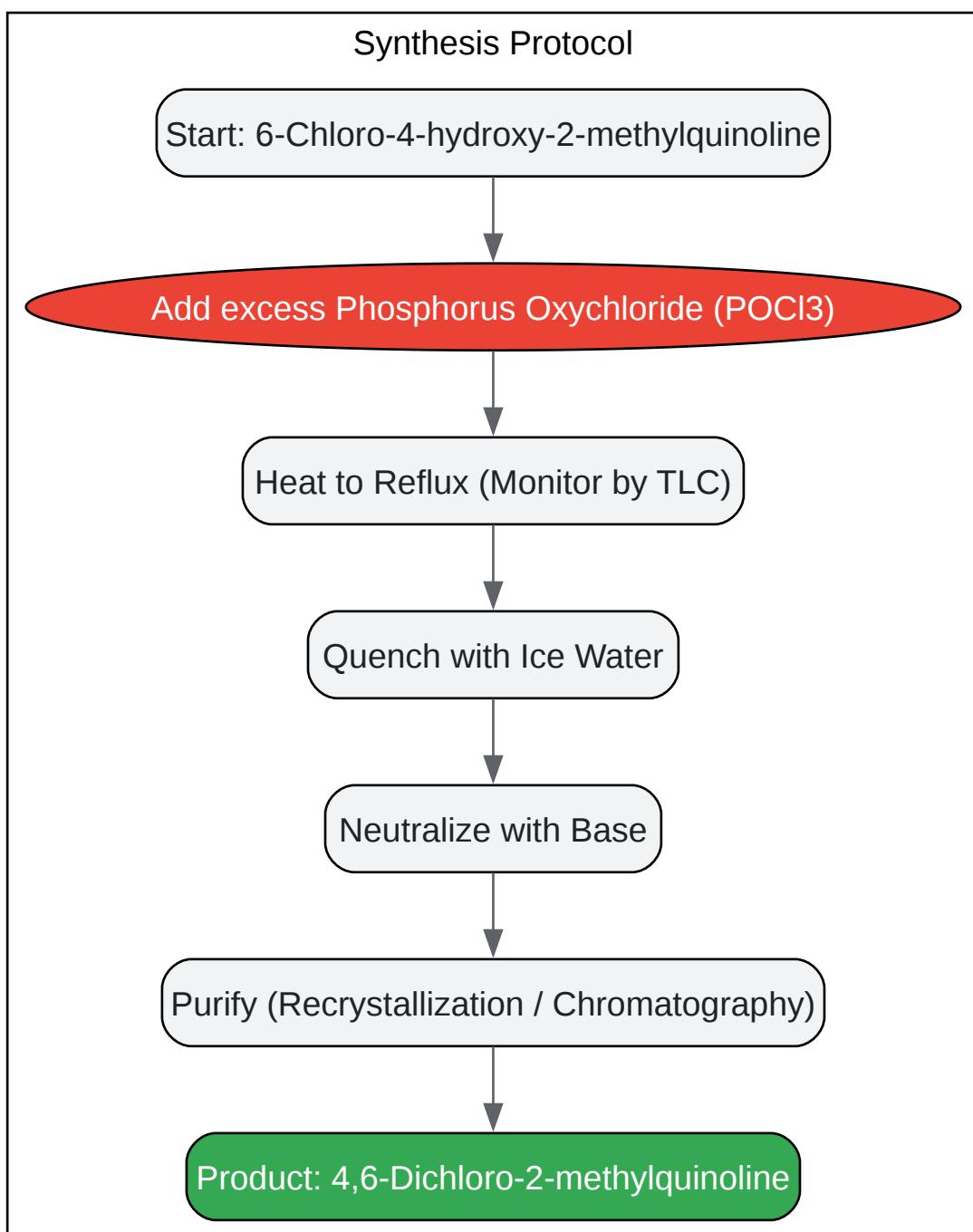
This protocol describes a robust method for synthesizing **4,6-dichloro-2-methylquinoline**. The choice of phosphorus oxychloride (POCl₃) as the chlorinating agent is standard for converting hydroxyl groups on heterocyclic rings into chlorides due to its high reactivity and efficacy.[8]

Step-by-Step Methodology:

- Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 6-chloro-4-hydroxy-2-methylquinoline.

- Reagent Addition: Slowly add an excess of phosphorus oxychloride (POCl_3) to the flask. The reaction is typically performed without a solvent, using POCl_3 as both the reagent and the reaction medium. This ensures a high concentration of the active species, driving the reaction to completion.
- Heating and Reflux: Heat the reaction mixture to reflux. The temperature should be maintained for several hours to ensure the complete conversion of the hydroxyl group to the chloride. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
- Work-up: After cooling to room temperature, the reaction mixture is quenched by pouring it slowly onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl_3 . Caution is required as this step is highly exothermic.
- Neutralization and Extraction: The acidic aqueous solution is then carefully neutralized with a base, such as sodium hydroxide or sodium carbonate solution, until it is alkaline. This precipitates the crude product. The solid can be collected by filtration, or if it oils out, the aqueous layer can be extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
- Purification: The crude product is purified, typically via recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel to yield the pure **4,6-dichloro-2-methylquinoline**.^[2]
- Characterization: The final product's identity and purity are confirmed using standard analytical techniques such as ^1H NMR, ^{13}C NMR, mass spectrometry, and melting point analysis.

Visualization: Synthesis Workflow



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Caption: Workflow for the synthesis of **4,6-dichloro-2-methylquinoline**.

Part 3: Applications in Research and Drug Development

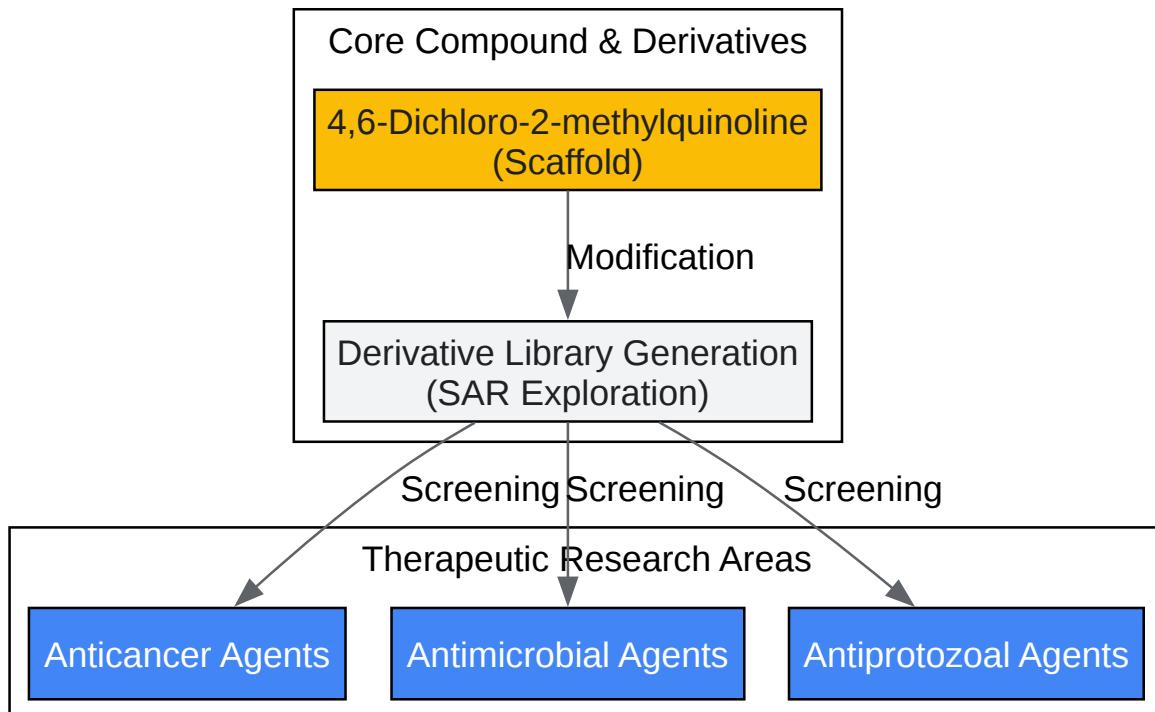
While research specifically on **4,6-dichloro-2-methylquinoline** is limited, its structural motifs are highly relevant in medicinal chemistry. It serves as a valuable building block for creating more complex molecules. The broader class of quinoline derivatives has been extensively investigated for a wide range of therapeutic applications.

Potential Biological Activities:

- Antimicrobial Activity: Limited in-vitro studies have suggested that **4,6-dichloro-2-methylquinoline** may possess moderate activity against certain bacterial and fungal strains. [1] This is consistent with findings for other chlorinated quinolines, such as 5,7-dichloro-8-hydroxy-2-methylquinoline, which have been screened for antimicrobial properties.[9]
- Anticancer Activity: The quinoline and quinazoline scaffolds are present in numerous anticancer agents.[2] Preliminary research indicates that **4,6-dichloro-2-methylquinoline** could exhibit antitumor activity against specific cancer cell lines, though extensive investigation is required.[1] The mechanism for related compounds often involves inducing apoptosis, cell cycle arrest, or generating reactive oxygen species (ROS).[2]
- Antiprotozoal Activity: Some studies have explored its potential against protozoan parasites, but results remain inconclusive pending further research.[1]

The true value of this compound for drug development professionals lies in its utility as a scaffold for generating compound libraries. By modifying the substituents, researchers can systematically explore the structure-activity relationship (SAR) to develop new therapeutic leads.

Visualization: Role in Drug Discovery



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Caption: Logical relationship in drug discovery.

Part 4: Safety and Handling Protocols

Scientific integrity demands a rigorous approach to safety. **4,6-Dichloro-2-methylquinoline** is classified as an acute toxicant and can cause serious eye damage.[3][4] Adherence to a strict safety protocol is mandatory.

Protocol for Safe Handling:

- Engineering Controls: Handle the compound exclusively within a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure that an eyewash station and safety shower are readily accessible.[10]
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear tight-sealing safety goggles and a face shield.[10]

- Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
- Body Protection: Wear a lab coat. For larger quantities, additional protective clothing may be necessary.
- Respiratory Protection: If there is a risk of dust generation that cannot be controlled by the fume hood, use a NIOSH/MSHA-approved respirator.[10]
- Handling Practices: Avoid generating dust.[11] Do not eat, drink, or smoke in the laboratory. [12] Wash hands thoroughly after handling.[11]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[10]
- Spill Management: In case of a spill, evacuate the area. Wearing full PPE, clean up the spill using dry methods (e.g., sweeping with an inert absorbent material) to avoid generating dust. [11] Place the waste in a sealed container for proper disposal.
- Disposal: Dispose of waste materials at an approved waste disposal plant in accordance with local, state, and federal regulations.[7][12]

Conclusion

4,6-Dichloro-2-methylquinoline is a well-defined chemical compound with established physical properties. While its direct therapeutic applications are still under exploration, its primary value lies in its role as a versatile chemical intermediate and structural scaffold for the synthesis of novel compounds in medicinal chemistry and materials science. Its synthesis is achievable through standard organic chemistry techniques, and with strict adherence to safety protocols, it can be handled safely in a laboratory setting. For researchers in drug discovery, this compound represents a promising starting point for developing new molecules with potential biological activity.

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